molecular formula C5H12ClN2O2P B193319 3-Dechloroethylifosfamide CAS No. 36761-83-8

3-Dechloroethylifosfamide

Cat. No. B193319
CAS RN: 36761-83-8
M. Wt: 198.59 g/mol
InChI Key: DZKGMGPLDJOVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a phosphorodiamide . Its molecular formula is C5H12ClN2O2P and it has a molecular weight of 198.59 g/mol .


Synthesis Analysis

The metabolism of the anticancer drug ifosfamide was investigated in Sprague-Dawley rats. Along with four known metabolites, namely N2-dechloroethylifosfamide, N3-dechloroethylifosfamide, alcoifosfamide, and isophosphoramide mustard, four new urinary metabolites were identified utilizing combined techniques of chemical modification/derivatization, capillary gas chromatography/chemical ionization mass spectrometry (ammonia), deuterium-labeling/ion cluster analysis, and chemical synthesis .


Molecular Structure Analysis

The IUPAC name for 3-Dechloroethylifosfamide is N - (2-chloroethyl)-2-oxo-1,3,2λ 5 -oxazaphosphinan-2-amine . The InChI is InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2, (H2,7,8,9) .


Chemical Reactions Analysis

The initial metabolism of ifosfamide consists of two different pathways: ring oxidation at the oxazaphosphorine ring to form 4-hydroxyifosfamide and dechloroethylation to form 2- or 3-dechloroethylifosfamide .


Physical And Chemical Properties Analysis

The density of 3-Dechloroethylifosfamide is 1.3±0.1 g/cm3. It has a boiling point of 272.1±42.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Pharmacokinetics in Cancer Treatment

    3-Dechloroethylifosfamide (3DECIIF) is a significant metabolite in the pharmacokinetics of ifosfamide, a chemotherapy agent. Studies have shown that 3DECIIF is a major urinary metabolite when ifosfamide is used for treating cancers like small-cell lung cancer and soft tissue sarcoma (Kerbusch et al., 2001) (Kerbusch et al., 2001).

  • Metabolite Analysis

    The use of Phosphorus-31 nuclear magnetic resonance spectroscopy has been employed to analyze the presence of 3DECIIF in urine samples from patients treated with ifosfamide. This technique offers a detailed assessment of phosphorated metabolites of ifosfamide, including 3DECIIF, without prior extraction (Gilard et al., 2004).

  • Influence on Infusion Duration

    The duration of ifosfamide infusion impacts the exposure to its metabolite, 3DECIIF. Research indicates that longer infusion durations can influence the pharmacokinetics of ifosfamide and its metabolites, including 3DECIIF (Kerbusch et al., 2001).

Chemical Analysis and Synthesis

  • Mass Spectrometry Studies

    In mass spectrometry studies, deuterium-labeled 3DECIIF has been synthesized for use as standards. This helps in quantifying dechloroethylation, a key process in understanding the pharmacokinetics and dynamics of ifosfamide (Springer et al., 2014).

  • Liquid Chromatography-Mass Spectrometry Assay

    Enantioselective assays have been developed for determining ifosfamide and identifying N-dechloroethylated metabolites like 3DECIIF in human plasma. This approach is vital for understanding the stereoselective pharmacokinetics of ifosfamide (Oliveira et al., 2007).

Metabolic Studies

  • Cytochrome P450 Interactions

    Studies have explored the interaction of cytochrome P450-mediated metabolism of ifosfamide, focusing on the roles of CYP3A4 and CYP2B6. These enzymes are responsible for the formation of 3DECIIF and its role in drug-induced nephrotoxicity and neurotoxicity (Aleksa et al., 2009) (Aleksa et al., 2005).

  • Pediatric Pharmacokinetics

    In pediatric cancer treatments, the pharmacokinetics of ifosfamide and its metabolites, including 3DECIIF, have been assessed to understand dosage and treatment effects in children (Kerbusch et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets available online .

Future Directions

A thorough understanding of the pharmacokinetics, pharmacodynamics, toxicity, and pharmacogenomics of ifosfamide, highlighting the genes important in the variation in response to the drug, may provide insight into personalization of this drug . Further studies are needed to investigate the possibility of therapeutic drug monitoring (TDM) of ifosfamide .

  • "PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics"
  • "Identification of new metabolites of ifosfamide in rat urine using ion cluster technique"
  • "Distribution of ifosfamide and metabolites between plasma and…"
  • "Evaluation of the autoinduction of ifosfamide metabolism by a…"
  • "dechloroethylifosfamide | Semantic Scholar"

properties

IUPAC Name

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGMGPLDJOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909416
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dechloroethylifosfamide

CAS RN

36761-83-8
Record name 3-Dechloroethylifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36761-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloroethylcyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DECHLOROETHYLIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Dechloroethylifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloroethylifosfamide
Reactant of Route 2
Reactant of Route 2
3-Dechloroethylifosfamide
Reactant of Route 3
Reactant of Route 3
3-Dechloroethylifosfamide
Reactant of Route 4
Reactant of Route 4
3-Dechloroethylifosfamide
Reactant of Route 5
3-Dechloroethylifosfamide
Reactant of Route 6
3-Dechloroethylifosfamide

Citations

For This Compound
255
Citations
V Kurowski, T Wagner - Cancer chemotherapy and pharmacology, 1993 - Springer
The initial metabolism of the oxazaphosphorine cytostatic ifosfamide (IF) consists of two different pathways: ring oxidation at carbon-4 forms the cytostatically active metabolite 4-…
Number of citations: 122 link.springer.com
V Gilard, R Martino, M Malet-Martino… - Journal of medicinal …, 1999 - ACS Publications
31 P NMR spectroscopy was used to study the products of the decomposition of the antitumor drug ifosfamide (IF, 1d) and its N-dechloroethylated metabolites, namely, 2,3-…
Number of citations: 70 pubs.acs.org
DM Calinski, H Zhang, S Ludeman, ME Dolan… - Drug Metabolism and …, 2015 - ASPET
… ., 1999; Huang et al., 2000), ultimately leading to the inactivation of IFO and formation of the nephro- and neurotoxic metabolites 2-dechloroethylifosfamide or 3-dechloroethylifosfamide …
Number of citations: 22 dmd.aspetjournals.org
GP Kaijser, JH Beijnen, A Bult, G Wiese… - … of Chromatography B …, 1992 - Elsevier
The metabolic oxidation of one of the chloroethyl groups of the antitumour drug ifosfamide leads to the formation of the inactive metabolites 2- and 3-dechloroethylifosfamide together …
Number of citations: 23 www.sciencedirect.com
T Kerbusch, MJ Jeuken, J Derraz… - Therapeutic drug …, 2000 - journals.lww.com
… mL 2-and 3-dechloroethylifosfamide and ifosfamide, with trofosfamide as internal standard. From top to bottom: total ion-current, 2-and 3-dechloroethylifosfamide quantification-fragment …
Number of citations: 25 journals.lww.com
K Aleksa, A Nava‐Ocampo… - … , Biological, and Chemical …, 2009 - Wiley Online Library
… of a single dose of racemic-IF (racIF) undergoes side-chain dealkylation3,13,14 resulting in the production of N-2-dechlroethylifosfamide (2-DCEIF) and N-3-dechloroethylifosfamide (3-…
Number of citations: 16 onlinelibrary.wiley.com
JS McCune, LJ Risler, BR Phillips, KE Thummel… - Drug metabolism and …, 2005 - ASPET
… 2-Dechloroethylifosfamide and 3-dechloroethylifosfamide were kindly provided by Dr. Uif Niemeyer (Asta Medica, Frankfurt, Germany). Dipropylcyclophosphamide was synthesized as …
Number of citations: 68 dmd.aspetjournals.org
Z Huang, P Roy, DJ Waxman - Biochemical pharmacology, 2000 - Elsevier
The anticancer alkylating agents cyclophosphamide (CPA) and ifosfamide (IFA) are prodrugs that undergo extensive P450-catalyzed metabolism to yield both active (4-hydroxylated) …
Number of citations: 326 www.sciencedirect.com
JB Springer, OM Colvin… - Journal of Labelled …, 2014 - Wiley Online Library
… to [4,4,5,5‐ 2 H 4 ]‐3‐dechloroethylifosfamide); (2) [α,α,4,4,5,5‐ 2 H 6 ]‐2‐dechloroethylcyclophosphamide (equivalent to [α,α,4,4,5,5‐ 2 H 6 ]‐3‐dechloroethylifosfamide); and (3) [α,α,4,4…
G Hempel, S Krümpelmann, A May-Manke… - Cancer chemotherapy …, 1997 - Springer
… Ifo and Cyclo were further oxidized in the chloroethyl side chains to form 2- and 3-dechloroethylifosfamide in varying quantities. The urinary excretion of Trofo and its dechloroethylated …
Number of citations: 17 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.